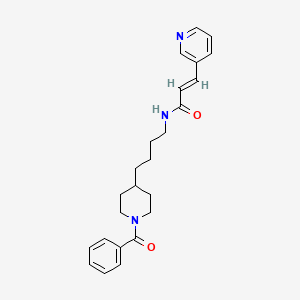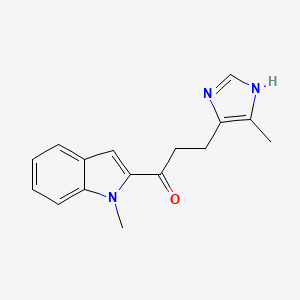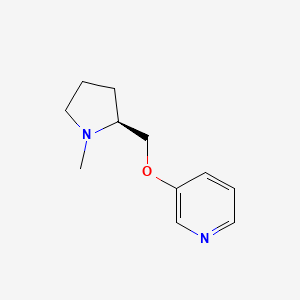
3-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridine, also known as ABT-594, is a highly potent and selective agonist of the α4β2 nicotinic acetylcholine receptor. This compound has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Properties
- Pyrrolidines Chemistry : Pyrrolidines, including compounds similar to 3-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridine, are significant in medicine and industry, with applications ranging from pharmaceuticals to dyes and agrochemicals. The study of their synthesis, such as in [3+2] cycloaddition reactions, is crucial for advancing science (Żmigrodzka et al., 2022).
Coordination Polymers
- Formation with Silver Ions : Flexible bis(2-pyridyl) ligands, which share structural similarities with 3-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridine, can form coordination polymers and macrocycles with silver ions. The structure of these polymers depends on the ligand and stoichiometry used in the reaction, indicating potential for diverse applications in materials science (Oh et al., 2005).
Organocatalysis
- Asymmetric Michael Addition Catalysis : Derivatives of pyrrolidines, akin to 3-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridine, are effective in catalyzing asymmetric Michael addition. This highlights their potential in organocatalysis, a field that creates opportunities for more efficient and selective chemical reactions (Yan-fang, 2008).
Antioxidant Activity
- Mannich Base Analysis : A study on the antioxidant active Mannich base 1-[(Pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione offers insights into the antioxidant activities of similar pyrrolidine-based compounds. This emphasizes the potential for such compounds in the development of antioxidants and related pharmaceutical applications (Boobalan et al., 2014).
Eigenschaften
CAS-Nummer |
161416-43-9 |
|---|---|
Produktname |
3-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridine |
Molekularformel |
C11H16N2O |
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
3-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine |
InChI |
InChI=1S/C11H16N2O/c1-13-7-3-4-10(13)9-14-11-5-2-6-12-8-11/h2,5-6,8,10H,3-4,7,9H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
MVLJPWPLDPHKST-JTQLQIEISA-N |
Isomerische SMILES |
CN1CCC[C@H]1COC2=CN=CC=C2 |
SMILES |
CN1CCCC1COC2=CN=CC=C2 |
Kanonische SMILES |
CN1CCCC1COC2=CN=CC=C2 |
Synonyme |
3-(2-(pyrrolidinyl)methoxy)pyridine A 84543 A-84543 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole](/img/structure/B1663315.png)
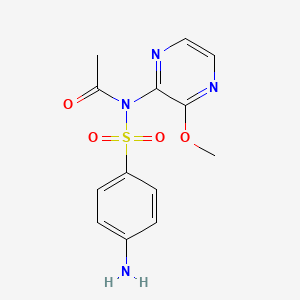
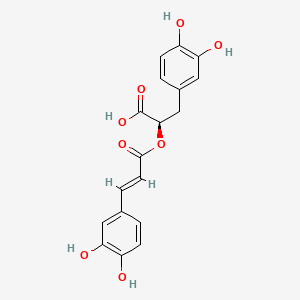
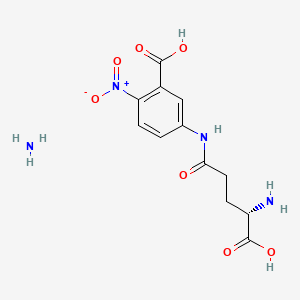
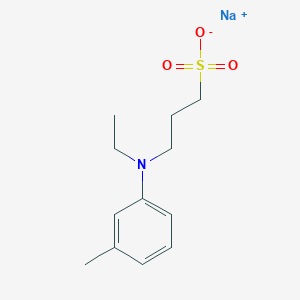
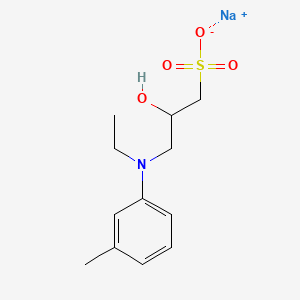
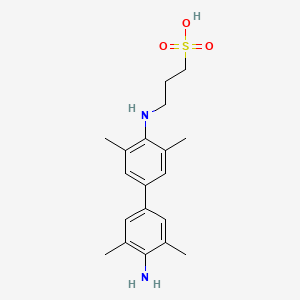
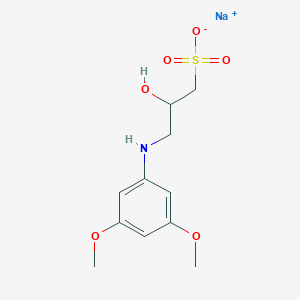
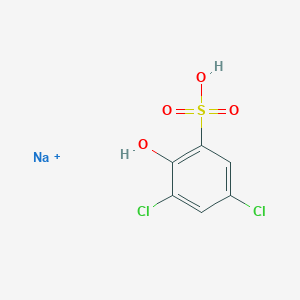

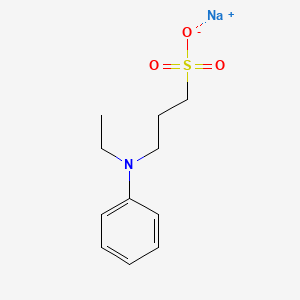
![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1663334.png)
